molecular formula C11H10N2O2S B12123787 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- CAS No. 887201-30-1

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)-

Cat. No.: B12123787
CAS No.: 887201-30-1
M. Wt: 234.28 g/mol
InChI Key: OTTYXSJTJWTWIN-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyridine ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- typically involves multi-step organic reactions. One common approach is to start with thiophene-2-carboxylic acid, which can be synthesized by the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . The amino-pyridine moiety can be introduced through a series of substitution reactions, often involving the use of reagents such as lithium diisopropylamide (LDA) for deprotonation and subsequent nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Amidation of the Carboxylic Acid Group

The carboxylic acid moiety undergoes amidation reactions with primary or secondary amines. This is a critical reaction for generating bioactive derivatives.

Key Data:

Reagents/ConditionsProductYieldSource
Pyridine, TiCl₄ (Protocol A)N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide12%
DMAP, DCC (Protocol B)N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide68%
Phenylsilane, Zn(OAc)₂ (reductive amination)Secondary/tertiary amines54–67%

Mechanism :

  • Acid activation via TiCl₄ or DCC forms a reactive intermediate (e.g., acyl chloride or mixed anhydride).

  • Nucleophilic attack by amines yields amides.

  • Reductive amination (using phenylsilane/Zn(OAc)₂) converts carboxylic acids directly to amines via in-situ amide reduction .

Esterification Reactions

The carboxylic acid can be esterified under acidic or basic conditions.

Key Data:

Reagents/ConditionsProductYieldSource
Na₂CO₃, DMF, iodomethaneMethyl 5-formylthiophene-2-carboxylate62–88%
Pyridine, ethanolMethyl 5-((hydroxyimino)methyl)thiophene-2-carboxylate60%

Notes :

  • Methylation with iodomethane in DMF is efficient for ester synthesis.

  • Hydroxylamine hydrochloride in ethanol forms oxime derivatives from aldehydes (if present) .

Reactivity of the Amino Group

The 6-amino group on the pyridine ring participates in acylation and protection/deprotection reactions.

Example:

  • Acylation : Reaction with acetyl chloride forms N-acetyl derivatives.

  • Protection : Boc (tert-butyloxycarbonyl) groups are commonly used to protect amines during synthesis.

Mechanistic Insight :

  • Amino groups in heterocycles like pyridine are less nucleophilic than aliphatic amines due to aromatic ring electron-withdrawing effects. Activation with bases (e.g., Et₃N) may be required.

Cross-Coupling Reactions

The pyridine and thiophene rings may undergo Suzuki–Miyaura coupling if halogenated precursors are used.

Key Data (Analogous Systems):

SubstrateCoupling PartnerCatalystYieldSource
Bromothiophene-carboxylic acidAryl boronic acidPd(PPh₃)₄48–72%

Limitations :

  • The amino group may require protection to prevent coordination with metal catalysts.

Acid/Base Behavior and Solubility

  • The carboxylic acid (pKa ~2.5–3.0) and pyridine amino group (pKa ~4.5–5.5) influence solubility.

  • Under basic conditions (pH >7), the compound forms water-soluble carboxylate salts .

Biological Activity and Derivatives

While not directly studied for this compound, structurally related thiophene-pyridine hybrids show:

  • Dopamine receptor antagonism (D3R selectivity via secondary binding interactions) .

  • GABA-AT inhibition (via mechanism-based inactivation, e.g., gabaculine analogs) .

Scientific Research Applications

  • Anticancer Research :
    • Recent studies have demonstrated that thiophene derivatives exhibit notable anticancer properties. For instance, compounds related to 2-thiophenecarboxylic acid have shown effective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Activity :
    • The compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of thiophene can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics .
  • Antioxidant Properties :
    • Thiophene derivatives have also been studied for their antioxidant capabilities. The presence of amino groups enhances their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Case Study 1: Anticancer Efficacy

A study focused on a series of thiophene derivatives, including 2-thiophenecarboxylic acid analogs, assessed their anticancer efficacy using MTT assays. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting a promising avenue for drug development .

Case Study 2: Antibacterial Activity

In another investigation, the antibacterial activity of various thiophene derivatives was tested against multiple bacterial strains. The study found that modifications to the thiophene ring structure enhanced antibacterial potency, with some compounds demonstrating effectiveness comparable to conventional antibiotics .

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the specific interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is unique due to the presence of both a thiophene ring and a substituted pyridine ring

Biological Activity

2-Thiophenecarboxylic acid, 5-(6-amino-4-methyl-3-pyridinyl)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 897095-14-6

Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. A study focusing on various 2-thiophenecarboxylic acid derivatives demonstrated their effectiveness against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of thiophene derivatives has been explored in various studies. One notable study indicated that compounds similar to 2-thiophenecarboxylic acid could inhibit the proliferation of cancer cell lines, with IC50 values ranging from 24.57 to 58.20 μM. This suggests that these compounds may interact with cellular pathways involved in cancer progression .

Herbicidal Activity

The herbicidal activity of thiophene derivatives has also garnered attention. A study reported that certain thiophene compounds effectively inhibited the growth of specific plant species, indicating potential applications in agricultural herbicides. The mechanism of action appears to involve interference with photosynthesis and protein synthesis in plants .

Case Studies

  • Antimicrobial Study : A recent investigation into the antimicrobial properties of thiophene carboxylic acids showed promising results against common pathogens, highlighting the structure-activity relationship that enhances their efficacy .
  • Cancer Cell Proliferation : In vitro studies demonstrated that treatment with thiophene derivatives led to significant reductions in cell viability in various cancer cell lines, suggesting a possible mechanism involving apoptosis induction .
  • Herbicidal Effects : Field trials indicated that thiophene-based herbicides effectively controlled weed populations without significant toxicity to crops, making them viable alternatives to traditional herbicides .

Properties

CAS No.

887201-30-1

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

5-(6-amino-4-methylpyridin-3-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c1-6-4-10(12)13-5-7(6)8-2-3-9(16-8)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15)

InChI Key

OTTYXSJTJWTWIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N

Origin of Product

United States

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